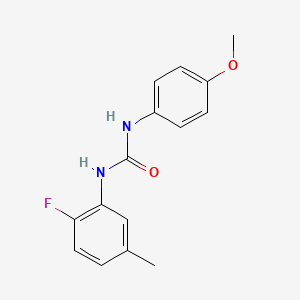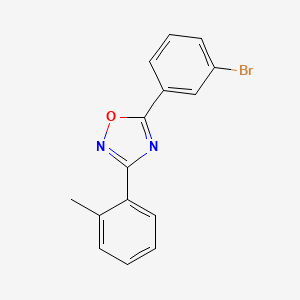
N-(2-fluoro-5-methylphenyl)-N'-(4-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoro-5-methylphenyl)-N'-(4-methoxyphenyl)urea, also known as FMU, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FMU belongs to the class of urea derivatives, which have been shown to have various biological activities, including anti-inflammatory, antitumor, and antiviral effects.
作用機序
The mechanism of action of N-(2-fluoro-5-methylphenyl)-N'-(4-methoxyphenyl)urea is not fully understood, but it is thought to involve the inhibition of various molecular targets, including enzymes and signaling pathways. This compound has been shown to inhibit the activity of several enzymes, including topoisomerase II, carbonic anhydrase, and acetylcholinesterase. This compound also modulates several signaling pathways, including the mitogen-activated protein kinase pathway and the phosphatidylinositol 3-kinase/Akt pathway.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits cell proliferation, induces cell cycle arrest and apoptosis, and inhibits angiogenesis and metastasis. In vivo studies have shown that this compound inhibits tumor growth and metastasis, reduces inflammation, and improves survival in animal models.
実験室実験の利点と制限
N-(2-fluoro-5-methylphenyl)-N'-(4-methoxyphenyl)urea has several advantages for lab experiments, including its high yield and purity, simple and efficient synthesis method, and diverse biological activities. However, this compound also has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
For N-(2-fluoro-5-methylphenyl)-N'-(4-methoxyphenyl)urea research include the identification of its molecular targets, the elucidation of its mechanism of action, the optimization of its pharmacokinetics and bioavailability, and the evaluation of its safety and efficacy in clinical trials. Additionally, this compound can be modified to generate new derivatives with improved biological activities and pharmacological properties.
合成法
N-(2-fluoro-5-methylphenyl)-N'-(4-methoxyphenyl)urea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-fluoro-5-methylphenyl isocyanate with 4-methoxyaniline in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The reaction yields this compound as a white solid with a high yield and purity.
科学的研究の応用
N-(2-fluoro-5-methylphenyl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and viral infections. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. This compound exerts its antitumor effect by inducing cell cycle arrest and apoptosis, as well as inhibiting angiogenesis and metastasis.
In inflammation research, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound also suppresses the activation of nuclear factor-kappa B, a transcription factor that plays a key role in the inflammatory response.
In viral infection research, this compound has been shown to have antiviral effects against several viruses, including influenza virus, human immunodeficiency virus, and herpes simplex virus. This compound exerts its antiviral effect by inhibiting viral replication and entry into host cells.
特性
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-10-3-8-13(16)14(9-10)18-15(19)17-11-4-6-12(20-2)7-5-11/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBXNMCQQKTCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5814105.png)
![N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5814111.png)


![1-methyl-4-[3-(2-nitrophenyl)acryloyl]piperazine](/img/structure/B5814128.png)
![3-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5814135.png)

![N'-[(2-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5814149.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5814157.png)
![2-{[4-benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5814160.png)
![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one](/img/structure/B5814178.png)
![ethyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5814190.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylisonicotinamide](/img/structure/B5814191.png)
